molecular formula C22H15N9O2 B4879961 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole

5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole

Cat. No.: B4879961
M. Wt: 437.4 g/mol
InChI Key: HIRFAAAROUCSHV-UHFFFAOYSA-N
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Description

5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is a complex organic compound that features a combination of nitrophenyl and phenyltetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzaldehyde with 1-phenyltetrazole under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as condensation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl and phenyltetrazole groups may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: A simpler compound with similar structural features but lacking the nitrophenyl group.

    4-Nitrophenyl-1H-tetrazole: Contains the nitrophenyl group but lacks the extended conjugation present in 5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole.

Uniqueness

This compound is unique due to its combination of nitrophenyl and phenyltetrazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[2-(4-nitrophenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N9O2/c32-31(33)19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFAAAROUCSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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